

Application Notes and Protocols for Ethylene Polymerization using Chromocene-Based Catalysts

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Compound of Interest

Compound Name: *Chromocen*

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Introduction

Chromocene-based catalysts, particularly when supported on silica, are pivotal in the industrial production of polyethylene. These catalyst systems, often referred to in the context of Phillips or Union Carbide processes, offer a versatile platform for producing a range of polyethylene grades, from high-density polyethylene (HDPE) to ultra-high molecular weight polyethylene (UHMWPE). The ability to tune the polymer properties, such as molecular weight (MW) and molecular weight distribution (MWD), by modifying the catalyst and reaction conditions makes them a subject of continuous academic and industrial research. This document provides detailed application notes and experimental protocols for the synthesis of silica-supported **chromocene** catalysts and their use in ethylene polymerization.

Data Presentation

The following tables summarize key quantitative data on the performance of silica-supported **chromocene** catalysts under various conditions.

Table 1: Effect of Chromium Loading on Catalytic Activity and Polymer Properties

Chromium Loading (wt%)	Catalytic Activity (kg PE / (g Cr * h))	Molecular Weight (Mw) (x 10 ⁶ g/mol)	Molecular Weight Distribution (MWD)
1.7	Max Activity Reached[1]	> 3.0[1]	~3[1]
Increasing Loading	-	Slight Increase[1]	Narrower[1]

Table 2: Effect of Hydrogen on Polymer Properties

Hydrogen Pressure (MPa)	Molecular Weight (Mw) (x 10 ⁶ g/mol)	Molecular Weight Distribution (MWD)
0	> 3.0	< 3
0.01	0.7	~12
Increasing Pressure	Continues to Decrease	Becomes Wider

Table 3: Typical Ethylene Polymerization Conditions and Resulting Polymer Properties

Catalyst System	Temperature (°C)	Ethylene Pressure (bar)	Solvent	Co-catalyst	Polymer Type
Cr[CH(SiMe ₃) ₂] ₃ /SiO ₂	100	14	Isobutane	None	HDPE[2]
Cr/SiO ₂ (G 643)	90	31.5	n-Hexane	TEA	Shish-kebab PE[3]

Experimental Protocols

The following are detailed protocols for the preparation of a silica-supported **chromocene** catalyst and its use in ethylene polymerization.

Protocol 1: Preparation of Silica-Supported Chromocene Catalyst

This protocol details the synthesis of a silica-supported chromium catalyst, a common precursor for **chromocene**-based systems.

Materials:

- Silica gel (e.g., Sylopol952, surface area 300 m²/g, pore volume 1.6 cm³/g)[2]
- Chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O)
- Methanol, anhydrous
- Hexane, anhydrous
- Nitrogen gas, high purity

Equipment:

- Schlenk line and glassware
- Tube furnace with temperature controller
- Rotary evaporator
- Stirring hotplate

Procedure:

- Silica Pre-treatment (Calcination):
 - Place a known amount of silica gel in a quartz tube within a tube furnace.
 - Heat the silica under a flow of dry nitrogen gas to 600°C.[2]
 - Maintain this temperature for 24 hours to dehydroxylate the silica surface.[2]

- Cool the silica to room temperature under nitrogen and store in a glovebox or sealed under an inert atmosphere.
- Impregnation:
 - In a Schlenk flask under a nitrogen atmosphere, suspend 2.0 g of the calcined silica in 30 mL of anhydrous methanol.[\[3\]](#)
 - In a separate flask, dissolve a calculated amount of chromium nitrate nonahydrate in anhydrous methanol to achieve the desired chromium loading (e.g., 0.19 wt%).[\[3\]](#)
 - Transfer the chromium nitrate solution to the silica slurry with stirring.
 - Reflux the mixture for 3 hours under nitrogen.[\[3\]](#)
- Washing and Drying:
 - Allow the solid to settle and decant the supernatant.
 - Wash the solid product extensively with anhydrous methanol.[\[3\]](#)
 - Remove the solvent under vacuum using a rotary evaporator.
- Final Calcination:
 - Transfer the dried, chromium-impregnated silica to a quartz tube in the tube furnace.
 - Heat the material in a flow of dry air to 550°C at a heating rate of 2.0 °C/min.[\[3\]](#)
 - Hold at 550°C for 3 hours.[\[3\]](#)
 - Cool to room temperature under a flow of dry nitrogen.
 - The resulting orange solid is the activated Phillips-type catalyst, which can then be further reacted with **chromocene** if desired, or used directly as is.

Protocol 2: Ethylene Polymerization

This protocol describes a typical slurry-phase ethylene polymerization experiment.

Materials:

- Silica-supported **chromocene** catalyst (prepared as in Protocol 1 or a similar method)
- Anhydrous isobutane or n-hexane[2][3]
- Ethylene, polymer-grade
- Triethylaluminum (TEA) solution (if used as a co-catalyst)
- Methanol, acidified
- Nitrogen gas, high purity

Equipment:

- High-pressure stainless-steel autoclave reactor (e.g., 1-2 L) equipped with a mechanical stirrer, temperature and pressure controllers, and injection ports.
- Schlenk line for handling air-sensitive reagents.

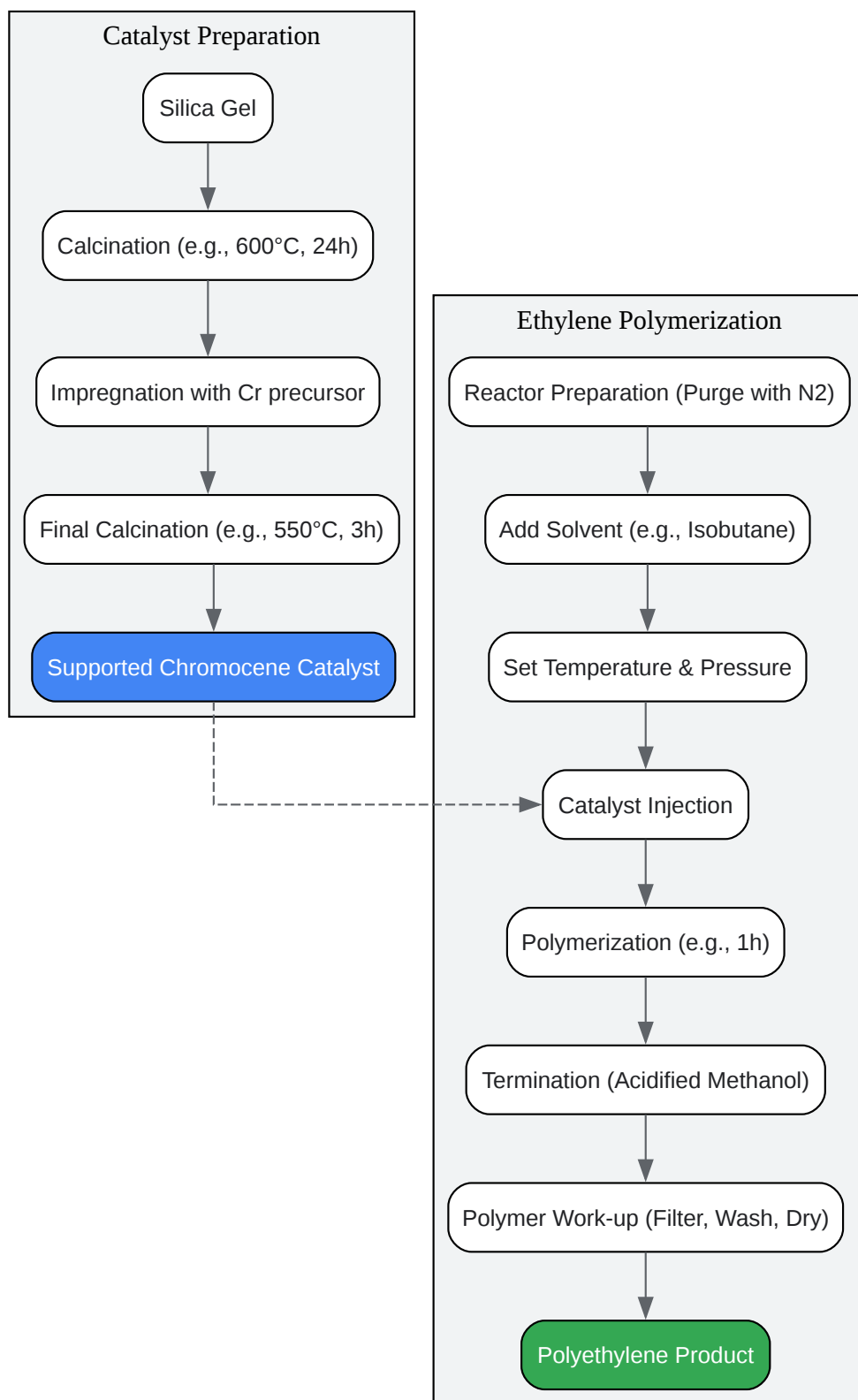
Procedure:

- Reactor Preparation:
 - Thoroughly clean and dry the autoclave reactor.
 - Assemble the reactor and purge with high-purity nitrogen for at least 1 hour to remove air and moisture.
- Reaction Setup:
 - Under a nitrogen atmosphere, charge the reactor with 800 mL of anhydrous isobutane.[2]
 - If using a co-catalyst, inject the desired amount of TEA solution (e.g., 0.5 mol) into the reactor.[3]
 - Pressurize the reactor with ethylene to the desired pressure (e.g., 14 bar) and heat to the reaction temperature (e.g., 100°C).[2]

- Catalyst Injection and Polymerization:
 - Suspend a precise amount of the silica-supported **chromocene** catalyst in a small amount of anhydrous solvent in a Schlenk flask.
 - Inject the catalyst slurry into the reactor using an injection port under ethylene pressure to initiate polymerization.
 - Maintain the desired temperature and ethylene pressure for the duration of the polymerization (e.g., 60 minutes).[2] Monitor the ethylene uptake to follow the reaction kinetics.
- Reaction Termination and Product Work-up:
 - Stop the ethylene feed and vent the reactor.
 - Cool the reactor to room temperature.
 - Quench the reaction by slowly adding acidified methanol to the reactor.
 - Filter the resulting polyethylene powder.
 - Wash the polymer with copious amounts of methanol and then water.
 - Dry the polyethylene in a vacuum oven at 60-80°C until a constant weight is achieved.

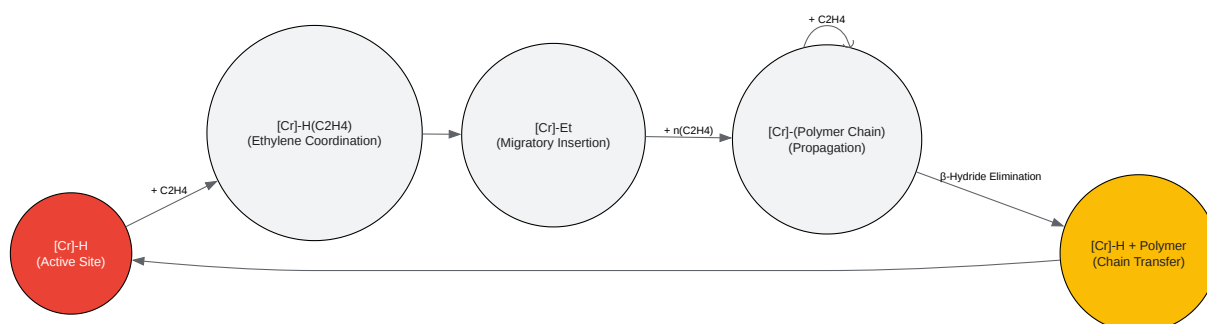
Visualizations

The following diagrams illustrate the experimental workflow and a proposed catalytic cycle for ethylene polymerization.



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Caption: Experimental workflow for catalyst preparation and ethylene polymerization.



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Caption: Proposed Cossee-Arlman mechanism for ethylene polymerization.

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